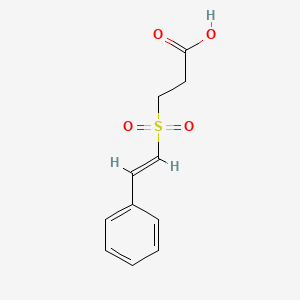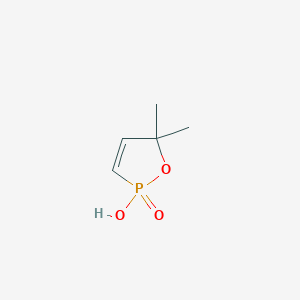
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide is a heterocyclic compound that contains both oxygen and phosphorus atoms within its ring structure. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique combination of oxygen and phosphorus in the ring structure imparts distinctive chemical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide can be achieved through several methods. One common approach involves the reaction of diacetone alcohol with alkyldichlorophosphines, which yields 3-chloro-1,2-oxaphospholane-2-oxide. This intermediate undergoes isomerization followed by dehydrochlorination to form the desired 1,2-oxaphosphole derivative . Another method involves the electrophilic addition to 1,2-alkadiene- and alkatrienephosphonate derivatives, which is a straightforward and efficient synthetic strategy .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of synthetic route depends on factors such as yield, cost, and availability of starting materials. The reaction conditions are optimized to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, bromine, benzenesulfenyl, and benzeneselenenyl chlorides . The reaction conditions vary depending on the desired product but generally involve mild to moderate temperatures and the use of solvents such as dichloromethane or toluene.
Major Products
The major products formed from these reactions include various substituted oxaphosphole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its therapeutic potential in various medical applications.
Mechanism of Action
The mechanism of action of 1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit hydrolytic enzymes by binding to their active sites, thereby preventing substrate hydrolysis . Additionally, its anticancer effects are attributed to its ability to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2-Oxaphosphole: A simpler analog without the hydroxy and dimethyl substituents.
2,5-Dihydro-1,2-oxaphosphole-2-oxide: A closely related compound with similar structural features.
Phosphorylated Allenes: Precursors used in the synthesis of various oxaphosphole derivatives.
Uniqueness
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the hydroxy and dimethyl groups enhances its reactivity and potential for functionalization, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
59474-16-7 |
|---|---|
Molecular Formula |
C5H9O3P |
Molecular Weight |
148.10 g/mol |
IUPAC Name |
2-hydroxy-5,5-dimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C5H9O3P/c1-5(2)3-4-9(6,7)8-5/h3-4H,1-2H3,(H,6,7) |
InChI Key |
BPJODSLPXVSHQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CP(=O)(O1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
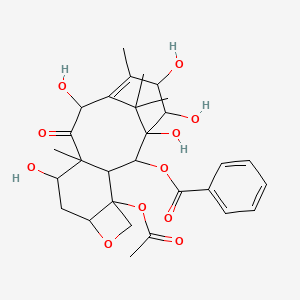
![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)


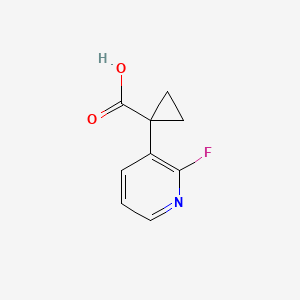
![Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester](/img/structure/B12064525.png)
![(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)
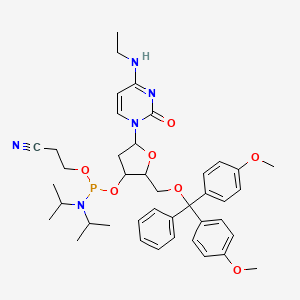
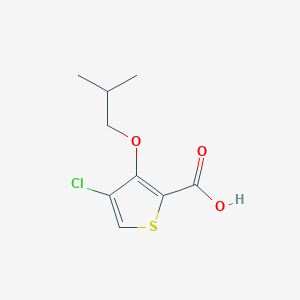

![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
